VU-1545

Description

Overview of Glutamate (B1630785) Neurotransmission and Metabotropic Glutamate Receptors

Glutamate neurotransmission involves the release of glutamate from presynaptic terminals into the synaptic cleft, where it binds to both ionotropic and metabotropic receptors on postsynaptic neurons and glial cells. frontiersin.orgneurology.orgnih.gov Metabotropic glutamate receptors are characterized by a large N-terminal extracellular domain containing the glutamate binding site and a transmembrane domain with seven helices typical of GPCRs. wikipedia.orgguidetopharmacology.org Upon glutamate binding, mGluRs activate associated G proteins, triggering various intracellular signaling cascades that can modulate neuronal excitability, neurotransmitter release, and synaptic plasticity. frontiersin.orgneurology.orgnih.gov

Classification and Functional Roles of Group I Metabotropic Glutamate Receptors in the Central Nervous System

Metabotropic glutamate receptors are classified into three groups (Group I, Group II, and Group III) based on sequence homology, signal transduction mechanisms, and pharmacological profiles. frontiersin.orgneurology.orgguidetopharmacology.org Group I mGluRs, consisting of mGluR1 and mGluR5 subtypes, are primarily located on postsynaptic membranes and are typically coupled to Gαq proteins, leading to the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium levels and activation of protein kinase C (PKC). frontiersin.orgneurology.org This signaling cascade generally results in increased neuronal excitability and is involved in inducing long-lasting forms of synaptic plasticity, such as long-term depression (LTD) and long-term potentiation (LTP). frontiersin.orgneurology.orgmdpi.com

Table 1: Classification and Signaling of Metabotropic Glutamate Receptors

| Group | Subtypes | Primary Coupling | Main Signaling Pathway | Typical Location | General Effect on Excitability |

| Group I | mGluR1, mGluR5 | Gαq | PLC activation, Ca2+ mobilization | Postsynaptic | Increase |

| Group II | mGluR2, mGluR3 | Gi/o | Adenylyl cyclase inhibition | Presynaptic, Postsynaptic | Decrease |

| Group III | mGluR4, mGluR6, mGluR7, mGluR8 | Gi/o | Adenylyl cyclase inhibition | Presynaptic | Decrease |

Therapeutic Relevance of mGluR5 in Neurological and Neuropsychiatric Disorders

Given its critical role in modulating synaptic function and plasticity, mGluR5 has been implicated in the pathophysiology of numerous neurological and neuropsychiatric disorders. frontiersin.orgneurology.orgd-nb.infomdpi.comacs.org Dysregulation of mGluR5 signaling is associated with conditions such as anxiety, depression, Fragile X syndrome, Parkinson's disease, and addiction. neurology.orgd-nb.infomdpi.comacs.orgwikipedia.org Consequently, mGluR5 has emerged as a promising target for the development of novel therapeutic agents aimed at restoring proper glutamatergic balance. frontiersin.orgneurology.orgmdpi.comacs.orgmdpi.com

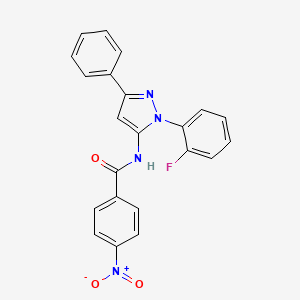

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAZLURTFMCAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469659 | |

| Record name | VU 1545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890764-63-3 | |

| Record name | VU 1545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vu 1545 As a Positive Allosteric Modulator of Mglur5

Identification and Characterization of VU 1545 as an mGluR5 Positive Allosteric Modulator

VU 1545 was identified through research exploring the structural requirements for potentiating glutamate-induced calcium release mediated by mGluR5. researchgate.net It emerged from studies evaluating analogues of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), which was an earlier centrally active mGluR5 PAM. nih.govresearchgate.net

Characterization studies in cultured rat cortical astrocytes, which naturally express mGluR5, showed that VU 1545 potentiates mGluR5-mediated responses. researchgate.net In functional assays measuring glutamate-induced calcium release, VU 1545 demonstrated an EC50 of 9.6 nM. cenmed.comresearchgate.net Binding studies displacing [3H]methoxyPEPy, an allosteric antagonist ligand, in membranes of HEK-293 cells expressing rat mGluR5, revealed a Ki of 156 nM for VU 1545. cenmed.comresearchgate.net

These findings indicated that VU 1545 is a potent positive allosteric modulator of mGluR5, enhancing the receptor's response to its endogenous agonist, glutamate (B1630785). cenmed.comresearchgate.net

Molecular Mechanisms of Allosteric Modulation of mGluR5 by VU 1545

Allosteric modulators of mGluR5, including VU 1545, are understood to bind within the transmembrane region of the receptor, a site topographically distinct from the orthosteric glutamate binding site located in the extracellular amino-terminal domain. nih.govnih.gov This allosteric binding induces a conformational change in the receptor that modulates the affinity and/or efficacy of the orthosteric ligand, glutamate. nih.govacs.org

For positive allosteric modulators like VU 1545, this modulation typically results in a leftward shift in the glutamate concentration-response curve, increasing the potency of glutamate. nih.gov Research on VU 1545 and similar compounds from the pyrazol-5-yl-benzamide series has confirmed interaction with the MPEP site, a known allosteric binding site, as a requirement for functional activity. nih.govresearchgate.net This interaction demonstrates a consistent cooperativity, resulting in a significant leftward shift in potency relative to binding affinity. nih.gov

Studies have also investigated the downstream signaling pathways activated by mGluR5 PAMs. Activation of mGluR5 by PAMs such as VU 1545 can activate the Akt signaling pathway, which has been implicated in neuroprotection. researchgate.netnih.gov Importantly, VU 1545 has been shown to activate Akt in the absence of an mGluR5 agonist, suggesting a potential for neuroprotective effects independent of glutamate co-stimulation. nih.gov

Comparative Analysis of VU 1545 with Other mGluR5 Positive Allosteric Modulators

VU 1545 belongs to the pyrazol-5-yl-benzamide series of mGluR5 PAMs, which includes compounds like CDPPB and VU-29. nih.gov This series is characterized by interaction with the MPEP allosteric binding site. nih.govresearchgate.net

Compared to its precursor CDPPB, VU 1545 showed improved potency in both binding and functional assays. nih.govresearchgate.net Specifically, VU 1545 exhibited a lower EC50 (9.6 nM) and Ki (156 nM) compared to CDPPB's EC50 (77 nM) and Ki (3760 nM) in rat mGluR5 assays. researchgate.net The introduction of a fluorine atom in the ortho-position of the 1-phenyl ring and an electronegative nitro group in the para-position of the benzamide (B126) moiety were found to contribute to this increased activity. researchgate.net

Other mGluR5 PAMs belong to different structural classes, such as benzaldazine derivatives (e.g., DFB) and other benzamides (e.g., CPPHA), and oxadiazoles (B1248032) (e.g., ADX-47273). nih.govacs.org These different structural classes can interact with distinct allosteric binding sites or the same site in different ways, leading to potentially different pharmacological profiles, including variations in potency, efficacy, and the ability to act as allosteric agonists (activating the receptor in the absence of orthosteric agonist) or pure PAMs. nih.govacs.orgnih.gov

While VU 1545 demonstrated potent in vitro activity, its utility in vivo was noted to be limited by poor physicochemical properties inherent to its scaffold, such as a high cLogP (>4.5). nih.gov This highlights a common challenge in developing mGluR5 PAMs, where potent in vitro activity does not always translate to favorable in vivo characteristics.

Here is a comparison of the in vitro potency of VU 1545 with some other mGluR5 PAMs:

| Compound | Structural Class | Species | Assay Type | Parameter | Value | Citation |

| VU 1545 | Pyrazol-5-yl-benzamide | Rat | Functional (Ca2+ release) | EC50 | 9.6 nM | cenmed.comresearchgate.net |

| VU 1545 | Pyrazol-5-yl-benzamide | Rat | Binding ([3H]methoxyPEPy) | Ki | 156 nM | cenmed.comresearchgate.net |

| CDPPB | Pyrazol-5-yl-benzamide | Rat | Functional (Ca2+ release) | EC50 | 77 nM | researchgate.net |

| CDPPB | Pyrazol-5-yl-benzamide | Rat | Binding ([3H]methoxyPEPy) | Ki | 3760 nM | researchgate.net |

| VU-29 | Pyrazol-5-yl-benzamide | Rat | Functional | EC50 | 9.0 nM | wikipedia.org |

| VU-29 | Pyrazol-5-yl-benzamide | Rat | Binding | Ki | 244 nM | wikipedia.org |

| DFB | Benzaldazine | Rat | Functional | Potency | Not specified range | nih.gov |

| CPPHA | Benzamide | Rat | Functional | Potency | More potent than DFB | nih.gov |

| ADX-47273 | Oxadiazole | Not specified | Functional | Potency | Not specified range | nih.gov |

Note: Potency values can vary depending on the specific assay conditions and cell system used.

Molecular and Cellular Mechanisms of Vu 1545 Action

Modulation of mGluR5-Mediated Intracellular Signaling Pathways by VU 1545

Activation of mGluR5, a Gq-coupled receptor, typically leads to the activation of intracellular signaling cascades. wikipedia.org VU 1545, as an mGluR5 PAM, enhances the efficacy of glutamate (B1630785) in activating these downstream pathways. researchgate.net

Activation of AKT Signaling Cascade by VU 1545 in Cellular Systems

Research indicates that VU 1545 promotes the activation of the AKT signaling pathway in cellular systems. medchemexpress.commedchemexpress.com Specifically, VU 1545 at concentrations ranging from 0.1 μM to 100 μM has been shown to efficiently promote AKT activation above basal levels. medchemexpress.commedchemexpress.com This activation was observed to be as efficient at 10 μM as at 100 μM in neuronal cells after a 5-minute incubation period. medchemexpress.com The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including protein synthesis and proliferation. nih.gov

| Compound | Cellular System | Concentration Range (μM) | Effect on AKT Activation |

|---|---|---|---|

| VU 1545 | Neuronal cells | 0.1 - 1.0 | Efficiently promotes activation above basal levels. medchemexpress.commedchemexpress.com |

| VU 1545 | Neuronal cells | 10.0 - 100.0 | Promotes activation as efficiently at 10 μM as at 100 μM. medchemexpress.commedchemexpress.com |

Influence on Phosphatidylinositol-Calcium Second Messenger System

mGluR5 activation is known to be coupled to a phosphatidylinositol-calcium second messenger system. This involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to the formation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 then stimulates the release of Ca2+ from intracellular stores, generating a calcium-activated current. nih.gov As an mGluR5 PAM, VU 1545 is expected to influence this system by potentiating glutamate-induced calcium release. researchgate.net Studies on analogues of CDPPB, a related mGluR5 PAM, in cultured rat astrocytes demonstrated potentiation of mGluR5-mediated responses, including calcium release, with an EC50 value in the nanomolar range. researchgate.net While specific data for VU 1545's direct influence on the phosphatidylinositol-calcium system at a detailed mechanistic level were not explicitly found in the provided snippets, its function as an mGluR5 PAM strongly implies its involvement in enhancing this downstream signaling cascade.

Impact of VU 1545 on Synaptic Plasticity and Neural Network Activity Modulation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. arxiv.orgacnp.orgbrainpost.co mGluR5 receptors play crucial roles in synaptic plasticity and neuronal development. researchgate.net Positive allosteric modulation of mGluR5 has been shown to potentiate NMDA receptor currents, which are important for synaptic plasticity. nih.govresearchgate.net

While direct studies specifically detailing VU 1545's impact on synaptic plasticity and neural network activity modulation were not extensively covered in the provided context, related mGluR5 potentiators, such as VU-29 (a des-fluoro analogue of VU 1545), have been shown to enhance both long-term depression (LTD) and long-term potentiation (LTP) in the hippocampus. nih.gov These are critical forms of synaptic plasticity. acnp.orgnih.gov Furthermore, VU-29 was shown to maintain the endogenous balance of these two forms of synaptic plasticity. nih.gov Given the structural similarity and shared mGluR5 PAM activity, it is plausible that VU 1545 would exert similar effects on synaptic plasticity.

Receptor Subtype Selectivity and Off-Target Engagement Research for VU 1545

A key advantage of allosteric modulators is their potential for increased receptor subtype selectivity compared to orthosteric ligands, which bind to a highly conserved site across receptor subtypes. researchgate.netacs.orgnih.gov VU 1545 is described as a highly selective positive allosteric modulator of mGlu5 over mGlu1 and mGlu2 receptors. researchgate.net

Influence of Minor Structural Modifications on Receptor Selectivity (e.g., mGlu1 vs. mGlu5 modulation)

Minor structural modifications to allosteric modulators can significantly impact their activity and selectivity, sometimes leading to "molecular switches" where a compound's pharmacological profile changes (e.g., from PAM to negative allosteric modulator - NAM) or its subtype selectivity is altered. acs.orgnews-medical.netwindows.net

In the context of mGluR allosteric modulators, moving a phenyl substituent has been shown to change the selectivity of VU 1545 (an mGlu5 PAM) to VU 71 (an mGlu1 PAM). news-medical.netwindows.net This highlights how subtle structural differences can lead to distinct receptor subtype selectivity profiles within a series of related compounds. Research exploring structure-activity relationships (SAR) of mGluR5 PAMs, including analogues of CDPPB (from which VU 1545 was developed), has shown that specific electronegative aromatic substituents and halogen atoms at particular positions can increase potency and binding activity at mGluR5. researchgate.net These substitution effects did not match those observed for the allosteric antagonist binding site of MPEP, another mGluR5 modulator. researchgate.net

| Compound | Structural Modification from VU 1545 | mGluR Subtype Modulation | Reference |

|---|---|---|---|

| VU 1545 | Original structure | mGlu5 PAM | researchgate.netnews-medical.netwindows.net |

| VU 71 | Phenyl substituent moved | mGlu1 PAM | news-medical.netwindows.net |

Research into the structural requirements for potentiation of mGluR5-mediated responses by CDPPB analogues, including VU 1545, has provided detailed findings on how specific substitutions influence both functional activity (potency in calcium release assays) and binding affinity. researchgate.net

| Compound (Analogue of CDPPB) | Structural Modification | Functional Activity (EC50 in astrocytes) | Binding Affinity (Ki at mGluR5) |

|---|---|---|---|

| CDPPB | - | 77 ± 15 nM | 3760 ± 430 nM |

| VU 1545 | 4-nitro group on benzamide (B126), 2-fluoro on 1-phenyl | 9.6 ± 1.9 nM | 156 ± 29 nM |

| Related Analogues | Electronegative aromatic substituents in para-position of benzamide | Increased potency | - |

| Related Analogues | Halogen in ortho-position of 1-phenyl ring | Increased binding and functional activity | Increased binding and functional activity |

These findings underscore the intricate relationship between chemical structure and pharmacological activity at mGluR subtypes, emphasizing the importance of subtle structural variations in determining receptor selectivity and the mode of allosteric modulation.

Therapeutic Research Potential of Vu 1545 in Neurological and Neuropsychiatric Disorders

Research into Schizophrenia Applications of mGluR5 Potentiators

Positive allosteric modulators of mGluR5 have emerged as a potential therapeutic approach for addressing symptoms associated with schizophrenia mdpi.comnih.govnih.gov. mGluR5 is believed to play a role in the pathophysiology of schizophrenia, and its activation through PAMs is hypothesized to indirectly enhance the function of NMDA receptors, which are implicated in the disorder nih.govgrantome.comtandfonline.com. Preclinical studies using mGluR5 PAMs have shown efficacy in animal models predictive of antipsychotic activity, including the reversal of phencyclidine-induced hyperlocomotion mdpi.comnih.govnih.gov. Research suggests that mGluR5 PAMs could potentially offer a new treatment strategy for both the positive and cognitive symptoms of schizophrenia, areas where current medications have limitations nih.govnih.govgrantome.com.

Investigating VU 1545 in Preclinical Models of Huntington's Disease

mGluR5 PAMs, including VU 1545, have been investigated for their neuroprotective potential in preclinical models of Huntington's disease (HD) researchgate.net. HD is a neurodegenerative disorder characterized by neuronal cell death, particularly in the striatum researchgate.netresearchgate.net. Studies have shown that mGluR5 PAMs can protect striatal neurons from excitotoxic cell death induced by elevated glutamate (B1630785) or NMDA concentrations researchgate.net. This neuroprotection is thought to involve the activation of pro-survival signaling pathways, such as the activation of Akt, without triggering excessive intracellular calcium release researchgate.netresearchgate.netoncotarget.com.

Preclinical data from a mouse model of HD (BACHD mice) treated with the mGluR5 PAM, CDPPB (another mGluR5 PAM), demonstrated decreased neuronal cell loss, reduced huntingtin aggregate formation, and improved recognition memory researchgate.netnih.gov. While the provided search results specifically mention VU 1545 being shown to be neuroprotective in primary striatal culture, alongside DFB and CDPPB, in preventing excitotoxic cell death researchgate.net, detailed in vivo data specifically for VU 1545 in HD models is not extensively presented in these results, which focus more broadly on the potential of mGluR5 PAMs in HD.

Here is a summary of findings related to mGluR5 PAMs in Huntington's Disease preclinical research, which includes the context for investigating compounds like VU 1545:

| Compound | Model System | Key Findings | Source |

| VU 1545 | Primary striatal culture | Prevented excitotoxic neuronal cell death caused by elevated glutamate or NMDA concentrations. | researchgate.net |

| CDPPB | Primary striatal culture, BACHD mice | Neuroprotective in vitro; prevented neuronal cell loss, decreased htt aggregates, improved recognition memory. | researchgate.netnih.gov |

| DFB | Primary striatal culture | Neuroprotective in preventing excitotoxic neuronal cell death. | researchgate.net |

Exploratory Studies of mGluR5 Modulation in Other Neuropathological Conditions

Modulating mGluR5 activity is being explored for its potential therapeutic benefits in a variety of other neuropathological conditions tocris.comresearchgate.net. The widespread expression of mGluR5 in the central nervous system and its involvement in various signaling pathways make it a relevant target for diverse neurological and psychiatric disorders frontiersin.orgtouchneurology.com.

Research in Anxiety-Related Phenotypes

mGluR5 has been implicated in anxiety disorders, and research is investigating the effects of mGluR5 modulation on anxiety-related phenotypes mdpi.comnih.govwikipedia.org. While some studies have focused on mGluR5 negative allosteric modulators (NAMs) for their anxiolytic effects nih.govwikipedia.org, there is also research exploring the role of mGluR5 PAMs in the context of anxiety, often in conjunction with other conditions like chronic pain oup.com. For example, an mGluR5 PAM (CDPPB) was shown to rescue anxiety-like behavior in a mouse model of inflammatory pain oup.com. The complex role of mGluR5 in anxiety is an ongoing area of research.

Pain Pathway Modulation Research

Metabotropic glutamate receptors, including mGluR5, are involved in the modulation of pain pathways researchgate.netmdpi.comfrontiersin.org. Research suggests that mGluR5 contributes to nociceptive functions mdpi.com. While some studies have investigated mGluR5 NAMs for neuropathic pain researchgate.net, the role of mGluR5 PAMs in pain modulation is also being explored. Studies have shown that mGluR5 PAMs can influence pain-related behaviors in preclinical models oup.commdpi.com. For instance, co-administration of an mGluR5 PAM (VU0360172) and a CB1 agonist had inhibitory effects on pain responses in a monoarthritis pain model mdpi.com. Additionally, an mGluR5 PAM (CDPPB) was found to rescue hypersensitivity in a chronic inflammatory pain model oup.com. These findings suggest a potential role for mGluR5 PAMs in pain management, although the specific mechanisms and therapeutic applications are still under investigation.

Ischemia-Related Research

The role of mGluR5 in ischemia-induced brain damage has been investigated, with studies exploring the effects of both mGluR5 NAMs and PAMs termedia.pltermedia.plfrontiersin.org. Based on the functional coupling between mGluR5 and NMDA receptors, which are heavily involved in ischemic brain damage, it might be hypothesized that modulating mGluR5 could influence outcomes in ischemia termedia.pltermedia.pl. However, studies examining the effects of mGluR5 PAMs, such as ADX47273, on brain damage induced by hypoxia-ischemia in neonatal rats did not find significant neuroprotective effects at the doses tested termedia.pltermedia.pl. In contrast, some studies with mGluR5 NAMs have shown neuroprotective effects in adult animal models of ischemia frontiersin.orgoup.com, while others with NAMs or agonists like CHPG did not show improvement in certain ischemia models frontiersin.org. The precise role of mGluR5 PAMs in ischemia and their potential therapeutic utility in this context remain to be fully elucidated and appear complex, potentially varying with age and specific ischemia models termedia.pltermedia.plfrontiersin.org.

Parkinson's Disease Pathophysiology Research

mGluR5 is considered a potential therapeutic target for Parkinson's disease (PD) mdpi.comnih.govfrontiersin.orgtouchneurology.comhuamedicine.com. mGluR5 is highly expressed in the striatum and limbic structures, areas significantly affected in PD, and is involved in modulating dopamine- and glutamate-dependent signaling and synaptic plasticity within the basal ganglia circuitry touchneurology.com. While much of the research in PD has focused on mGluR5 NAMs, particularly for treating levodopa-induced dyskinesia touchneurology.comaddextherapeutics.comacs.org, the potential role of mGluR5 PAMs in PD pathophysiology is also an area of interest mdpi.comnih.gov. mGluR5 PAMs may influence the glutamatergic system, which is dysregulated in PD, and their impact on neuronal survival and function in the context of dopaminergic degeneration is being explored.

Epilepsy-Related Research

Metabotropic glutamate receptors, particularly mGlu5, are considered potential therapeutic targets for epilepsy due to their involvement in modulating glutamatergic neurotransmission, which is disrupted in seizure disorders. tocris.comnews-medical.netacs.orgwindows.net While mGlu5 positive allosteric modulators are being investigated for their potential in treating various neurological diseases, including epilepsy medchemexpress.comnih.gov, detailed research findings specifically on VU 1545's effects in experimental models of epilepsy were not identified in the available literature.

Addiction Mechanism Research

Research into the mechanisms of addiction has implicated the glutamatergic system and mGlu5 receptors. nih.gov Positive allosteric modulators of mGlu5 receptors have garnered attention for their potential role in addressing addiction-related behaviors, such as facilitating the extinction of drug-associated memories and potentially ameliorating cognitive deficits observed in chronic drug users, as demonstrated in studies with other mGlu5 PAMs like CDPPB in animal models. nih.gov Although mGlu5 PAMs are broadly being explored for their relevance to central nervous system disorders including addiction nih.gov, specific detailed research findings on the direct impact of VU 1545 on addiction mechanisms were not found in the examined sources.

Neuroprotective Effects and Associated Cellular Research

VU 1545 has demonstrated neuroprotective effects in research settings, particularly in models of excitotoxicity. Studies in primary striatal cultures have shown that VU 1545, along with other mGlu5 receptor PAMs such as DFB and CDPPB, was effective in preventing excitotoxic cell death. windows.net This protective effect was observed when the cell death was induced by elevated concentrations of glutamate or N-methyl-D-aspartate (NMDA), suggesting a role for mGlu5 receptor potentiation in mitigating glutamate-mediated neuronal damage. windows.net

Further research involving mGlu5 receptor PAMs, including VU 1545, has been conducted in the context of Huntington's disease (HD) models. In vitro studies using striatal neurons expressing mutant huntingtin protein showed that activation of mGlu5 receptors with PAMs like VU 1545 prevented neuronal death. windows.net Chronic administration of another mGlu5 PAM, CDPPB, in a BACHD mouse model of HD, which expresses the full-length mutant human huntingtin protein, was shown to reverse motor and cognitive deficits. windows.net This cognitive improvement was accompanied by increased activation of neuroprotective pathways, including Akt, ERK1/2, and BDNF expression, and a reduction in the formation of mutant huntingtin aggregates. windows.net While these detailed findings in the mouse model are specifically attributed to CDPPB, the in vitro findings demonstrating VU 1545's ability to prevent neuronal death in striatal cultures expressing mutant huntingtin support the investigation of mGlu5 PAMs, including VU 1545, for their potential neuroprotective benefits in neurodegenerative conditions characterized by excitotoxicity. windows.net The neuroprotective effects of mGlu5 receptor PAMs are suggested to occur via selective activation of the AKT pathway, which is involved in cellular survival, without influencing intracellular Ca2+ release. windows.net

Methodological Approaches in Vu 1545 Research

High-Throughput Screening Methodologies for Identifying mGluR5 Modulators

High-throughput screening (HTS) plays a crucial role in the initial identification of compounds with desired activity at mGluR5. This process involves rapidly testing large libraries of diverse chemical structures against the target receptor to identify potential lead compounds. acs.orgnih.govtocris.comnih.gov HTS allows for the efficient generation of ligand-target interaction data sets. acs.org For mGluR5 modulators, HTS often utilizes functional assays that measure receptor activation or potentiation. acs.orgnih.govnih.gov For instance, a large-scale HTS of a library containing 144,475 substances identified 1,382 compounds exhibiting positive allosteric modulation of the mGluR5 glutamate (B1630785) response. acs.orgnih.govnih.gov Primary hits from HTS are then subjected to further testing to determine their concentration-dependent activity and potency (e.g., EC50 values). acs.orgnih.gov

Functional Assays for Characterizing mGluR5 Positive Allosteric Modulation

Functional assays are essential for characterizing the activity of identified mGluR5 modulators, including PAMs like VU 1545. These assays measure the biological response of the receptor to compound binding. For mGluR5 PAMs, functional assays typically assess the compound's ability to potentiate the receptor's response to glutamate, the endogenous orthosteric agonist. acs.orgnih.govacs.orgnih.gov

Receptor-Induced Intracellular Calcium Release Assays

A widely used functional assay for characterizing mGluR5 PAM activity is the measurement of receptor-induced intracellular calcium release. acs.orgnih.govacs.orgnih.govfigshare.com mGluR5 is a Gq-coupled receptor, and its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, a response that can be detected using calcium-sensitive fluorescent dyes. acs.orgeurofinsdiscovery.com In this assay, cells expressing mGluR5 (such as HEK293 cells or cultured astrocytes) are preloaded with a calcium-sensitive dye. acs.orgnih.govfigshare.com The cells are then stimulated with a suboptimal concentration of glutamate (e.g., EC20), either alone or in the presence of the test compound. acs.orgacs.orgnih.gov A compound exhibiting PAM activity will enhance the calcium transient induced by the suboptimal glutamate concentration compared to glutamate alone. acs.orgacs.orgnih.gov This allows for the determination of the PAM's potency (EC50) in potentiating the glutamate response. acs.orgnih.govfigshare.comguidetopharmacology.org

Data from calcium release assays have been crucial in characterizing VU 1545. For example, in cultured rat cortical astrocytes, VU 1545 showed an EC50 value of 9.6 ± 1.9 nM in potentiating glutamate-induced calcium release. figshare.com In HEK293 cells expressing rat mGluR5, VU 1545 also demonstrated an EC50 of 9.6 nM. guidetopharmacology.orgmedchemexpress.commedchemexpress.com

Preclinical Animal Models Utilized in VU 1545 Efficacy Studies

Preclinical animal models are indispensable for evaluating the potential therapeutic efficacy of mGluR5 PAMs like VU 1545 in the context of various diseases. These models aim to mimic aspects of human conditions where mGluR5 modulation is hypothesized to be beneficial.

Validation of Therapeutic Effects in Mouse Models of Disease

Mouse models are frequently utilized to validate the therapeutic effects of mGluR5 PAMs. These models can include genetic models or pharmacologically induced models that recapitulate certain behavioral or physiological deficits observed in human diseases. For instance, mGluR5 PAMs have been investigated in mouse models relevant to neurological and psychiatric disorders, including those exhibiting deficits in prepulse inhibition or amphetamine-induced hyperlocomotion, which are considered models predictive of antipsychotic activity. nih.govnih.govresearchgate.netbiorxiv.org Mouse models of Huntington's disease have also been used to assess the neuroprotective potential of mGluR5 PAMs. medchemexpress.commedchemexpress.com While specific detailed findings for VU 1545 in mouse models were not extensively detailed in the provided snippets beyond its mention in the context of Huntington's disease models medchemexpress.commedchemexpress.com, research on other mGluR5 PAMs in mouse models supports the utility of this approach in evaluating potential therapeutic effects. nih.govresearchgate.netbiorxiv.org

Considerations for Translational Research from Preclinical Findings

Translating findings from preclinical animal models to human clinical applications requires careful consideration. While animal models provide valuable insights into the potential efficacy and mechanisms of action of compounds like VU 1545, inherent differences between species can impact the translatability of results. vusci.org Factors such as differences in receptor expression, signaling pathways, pharmacokinetics, and disease pathology between rodents and humans can influence the outcome of studies. vusci.org Therefore, preclinical findings serve as an important basis for advancing compounds to clinical trials, but they must be interpreted with caution, and further research in relevant model systems and ultimately in humans is necessary to confirm therapeutic potential. vusci.org

Structure-Activity Relationship (SAR) Studies and Analog Development of VU 1545 Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how modifications to a compound's chemical structure affect its biological activity. oncodesign-services.comazolifesciences.comnih.govrjpbr.com For VU 1545 and other mGluR5 PAMs, SAR studies are crucial for identifying key structural features necessary for potent and selective activity, optimizing pharmacokinetic properties, and developing novel analogs with improved profiles. acs.orgnih.govacs.orgfigshare.comresearchgate.netnih.govtandfonline.comnih.gov

SAR studies on VU 1545 derivatives, particularly those based on the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide scaffold, have revealed important relationships between chemical structure and mGluR5 PAM activity. figshare.comnih.gov For example, studies exploring substituents on the benzamide (B126) and phenyl rings of this scaffold led to the identification of VU 1545 as a compound with enhanced potency. figshare.com Specifically, the combination of a 4-nitro group on the benzamide moiety and a 2-fluoro group on the 1-phenyl ring resulted in improved binding affinity and functional potency in calcium release assays. figshare.com

Protein-Protein Interaction Analysis in mGluR5 Signaling Pathways

The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission and synaptic plasticity. mdpi.comnaver.com Its signaling involves coupling to Gαq/11 proteins, leading to the activation of phospholipase Cβ1 and subsequent increases in diacylglycerol and inositol-1,4,5-trisphosphate (InsP3), which triggers the release of intracellular Ca2+ and activates protein kinase C (PKC). nih.govsemanticscholar.org Beyond this canonical pathway, mGluR5 engages in complex protein-protein interactions that fine-tune its activity and downstream effects. mdpi.com

VU 1545 is characterized as a positive allosteric modulator (PAM) of mGluR5. medchemexpress.com PAMs bind to a site distinct from the orthosteric glutamate binding site and enhance the receptor's response to glutamate. naver.comwikipedia.org Research into VU 1545 and other mGluR5 PAMs has shed light on their influence on specific protein interactions within the mGluR5 signaling cascade.

One significant protein interaction modulated by mGluR5 PAMs, including VU 1545, involves the activation of Akt (also known as Protein Kinase B). Studies have shown that mGluR5 PAMs like VU 1545 are capable of activating Akt. nih.govmedchemexpress.com This activation is crucial for the neuroprotective effects observed with these compounds. nih.gov Blocking Akt activation has been shown to abolish the neuroprotection mediated by mGluR5 PAMs. nih.gov This suggests a key interaction where VU 1545, by positively modulating mGluR5, promotes a signaling pathway that converges on Akt activation.

Furthermore, mGluR5 receptors interact with a variety of scaffolding and adaptor proteins that influence their localization, trafficking, and coupling to downstream effectors. mdpi.com The cytoplasmic C-terminus domain of mGluR5 has an important role in these interactions, including binding to Homer adaptor proteins. mdpi.comgenecards.org Homer proteins, particularly Homer1a, interact with a proline-rich motif on the mGluR5 C-terminus and regulate the organization, localization, and function of the receptor. mdpi.com Other PDZ-containing proteins like Tamalin and Gopc also bind to Group I mGluRs (mGluR1/5) and are involved in trafficking and linking mGluR5 to pathways such as ERK signaling. mdpi.com While direct evidence detailing how VU 1545 specifically alters the interaction between mGluR5 and these scaffolding proteins is limited in the provided context, the general understanding of mGluR5 PAMs suggests they can influence the efficacy of mGluR5 coupling to various postreceptor signaling pathways, which are inherently linked to these protein interactions. mdpi.com

Another important protein interaction involves the cellular prion protein (PrPC). Research indicates that mGluR5 physically associates with PrPC. nih.gov This interaction is significant as it has been implicated in the signaling triggered by amyloid-β oligomers (Aβo), which bind to PrPC. nih.gov The complex formed by Aβo, PrPC, and mGluR5 can lead to the activation of intracellular Fyn kinase. nih.gov While the provided information does not specifically detail the effect of VU 1545 on the mGluR5-PrPC interaction, it highlights a critical protein complex involving mGluR5 that is relevant to neurological processes.

Protein kinases such as CaMKIIα and PKC also interact with the intracellular domains of mGluR1/5 receptors and can phosphorylate them, modulating receptor activity, internalization, and desensitization. mdpi.com Specifically, PKC is extensively studied for its role in phosphorylating mGluR1/5 and affecting Ca2+ transients and internalization. mdpi.com CaMKIIα has also been identified as interacting with mGluR1/5 and influencing receptor endocytosis and ERK1/2 phosphorylation. mdpi.com Given that mGluR5 PAMs like VU 1545 influence downstream signaling pathways such as Akt and ERK1/2 phosphorylation nih.govmedchemexpress.comnih.gov, it is plausible that these effects are mediated or modulated through interactions with these kinases.

The dynamic nature of these protein-protein interactions is crucial for controlling mGluR5 function, including receptor clustering, trafficking, anchoring, and turnover. mdpi.com These interactions ultimately influence the efficacy of mGluR5 coupling to various signaling pathways and its role in synaptic plasticity. mdpi.com

Detailed research findings regarding the effects of VU 1545 on protein-protein interactions within the mGluR5 signaling pathway primarily highlight its ability to activate Akt. nih.govmedchemexpress.com

Akt Activation by VU 1545

| Compound | Concentration | Effect on Akt Activation | Reference |

| VU 1545 | 10 μM | Promotes activation | medchemexpress.com |

| VU 1545 | 100 μM | Promotes activation | medchemexpress.com |

| VU 1545 | 0.1 μM | Efficiently promotes | medchemexpress.com |

| VU 1545 | 1.0 μM | Efficiently promotes | medchemexpress.com |

| VU 1545 | 100 nM | Induces neuroprotection dependent on Akt | nih.gov |

This table summarizes findings indicating that VU 1545 promotes Akt activation across a range of concentrations, and this activation is linked to its neuroprotective effects. nih.govmedchemexpress.com

While the provided search results confirm that VU 1545 is an mGluR5 PAM and highlight its effect on Akt activation as a key downstream event linked to neuroprotection, they offer less direct, detailed data specifically on how VU 1545 mechanistically alters the physical protein-protein interactions of mGluR5 with its various binding partners (like Homer, PrPC, or kinases) at a structural or binding affinity level. The findings primarily focus on the functional outcome of VU 1545 action within the context of mGluR5 signaling pathways, particularly the activation of Akt.

Vu 1545 in Drug Discovery and Development Paradigms

Role of VU 1545 in Target Validation Strategies for mGluR5

Target validation is a critical step in drug discovery, aiming to confirm that a specific molecular target is indeed involved in a disease process and that modulating its activity can produce a therapeutic benefit. VU 1545 has been utilized in this context to explore the therapeutic potential of mGluR5 modulation.

Establishing Biological Relevance of mGluR5 as a Therapeutic Target

Research indicates that mGluR5 is widely distributed in the CNS and is involved in various neuronal processes, including synaptic plasticity. mdpi.comacs.orgfrontiersin.org Dysregulation of mGluR5 signaling has been implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders, such as Alzheimer's disease, Huntington's disease, Parkinson's disease, Fragile X syndrome, schizophrenia, anxiety, and depression. mdpi.comacs.orgfrontiersin.orgfrontiersin.orgacs.orgnih.govpnas.orgoup.commdpi.com For instance, altered mGluR5 signaling is thought to contribute to synucleinopathy and dyskinesia in Parkinson's disease. nih.gov In Huntington's disease, mGluR5 is highly expressed in affected brain regions and interacts with the huntingtin protein, with mutated huntingtin profoundly affecting mGluR5 signaling. nih.gov Studies in animal models of Fragile X syndrome have shown that reducing mGluR5 expression can reverse many disease-relevant phenotypes. oup.com Furthermore, higher mGluR5 availability has been observed in individuals with PTSD, suggesting its potential as a biomarker and treatment target for suicidal ideation in this population. pnas.org These findings collectively support the biological relevance of mGluR5 as a potential therapeutic target for a range of CNS conditions. mdpi.comacs.orgfrontiersin.orgfrontiersin.orgacs.orgnih.govpnas.orgoup.commdpi.com

Pharmacological Validation Utilizing VU 1545 as a Probe

Pharmacological probes are compounds used to investigate the functional role of a specific receptor or enzyme. VU 1545, as a characterized mGluR5 PAM, has served as a tool to pharmacologically validate the involvement of mGluR5 in specific biological processes. VU 1545 has been shown to potentiate glutamate-induced calcium release in cultured rat cortical astrocytes, which naturally express mGluR5. researchgate.net Its activity profile, with an EC50 of 9.6 nM and a Ki of 156 nM at rat mGluR5, demonstrates its potency as a positive allosteric modulator in functional and binding assays. acs.orgbioscience.co.uk

Research into the structure-activity relationships of compounds related to VU 1545, such as analogues of CDPPB, has provided insights into the structural requirements for potentiation of mGluR5 activity. researchgate.net These studies, where VU 1545 emerged from optimization efforts, contribute to understanding how specific chemical features influence the allosteric modulation of mGluR5 and help validate the concept of targeting the allosteric site for therapeutic benefit. researchgate.net Although VU 1545 itself faced limitations regarding in vivo utility due to poor physicochemical properties, the in vitro relationships established with this compound and its analogues were significant in confirming the interaction with the MPEP site as a requirement for functional activity and demonstrating a consistent cooperativity-driven shift in potency. nih.gov

The following table summarizes key in vitro pharmacological data for VU 1545:

| Assay Type | Target | Species | Value | Unit | Reference |

| Positive Allosteric Modulation (Functional Assay) | mGluR5 | Rat | 9.6 ± 1.9 | nM | acs.orgresearchgate.net |

| Binding Assay | mGluR5 | Rat | 156 ± 29 | nM | acs.orgresearchgate.net |

| Positive Allosteric Modulation (Functional Assay) | mGluR5 | Rat cortical astrocytes | 9.6 | nM | bioscience.co.uk |

| Binding Assay | mGluR5 | Rat mGlu5 (HEK-293 cells) | 156 | nM | bioscience.co.uk |

Contributions of VU 1545 to Hit-to-Lead Optimization in mGluR5 Drug Programs

Hit-to-lead optimization is the process of taking initial positive hits from high-throughput screening or other discovery methods and improving their properties to create promising lead compounds for further development. nih.gov VU 1545 arose from such optimization efforts aimed at identifying potent mGluR5 PAMs. acs.orgresearchgate.net Specifically, VU 1545 was identified through the exploration of structure-activity relationships of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogues, inspired by the discovery of CDPPB as an mGluR5 PAM. researchgate.netnih.gov

The systematic evaluation of substituents on the benzamide (B126) and phenyl rings of the pyrazole (B372694) scaffold led to the identification of VU 1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide) as a compound with significantly improved potency compared to the initial lead compound, CDPPB. acs.orgresearchgate.net For example, while CDPPB showed an EC50 of 77 nM in rat cortical astrocytes, VU 1545 achieved an EC50 of 9.6 nM in similar functional assays. acs.orgresearchgate.net This demonstrates how structural modifications guided by medicinal chemistry principles, exemplified by the development of VU 1545, can lead to compounds with enhanced pharmacological activity at mGluR5. acs.orgresearchgate.net Although VU 1545 had limitations for in vivo use, the knowledge gained from its development and the structure-activity relationships established were valuable in advancing the understanding of mGluR5 allosteric modulation and informing subsequent lead optimization efforts in mGluR5 drug discovery programs. nih.gov

Challenges and Opportunities in Developing mGluR5-Targeted Therapeutics for Clinical Application

Despite the significant preclinical evidence supporting mGluR5 as a therapeutic target for various CNS disorders, translating these findings into successful clinical applications has presented several challenges. One major challenge lies in the complex pharmacology of mGluR5 and its involvement in diverse neural circuits and physiological processes. mdpi.com While mGluR5 modulation holds promise, ensuring appropriate selectivity and avoiding off-target effects or unintended modulation of mGluR5 in circuits not involved in the disease is crucial. mdpi.com

Another challenge has been the physicochemical properties of some mGluR5 modulators developed in preclinical stages, such as poor solubility or undesirable pharmacokinetic profiles, which can hinder their progression to clinical trials. nih.gov For instance, VU 1545, despite its potent in vitro activity, faced limitations in vivo due to such properties. nih.gov

Furthermore, clinical trials evaluating mGluR5-targeted therapeutics, particularly negative allosteric modulators (NAMs) for conditions like Fragile X syndrome, have faced setbacks and have not always demonstrated conclusive efficacy, despite promising preclinical data. jci.orgresearchgate.net This highlights potential discrepancies between animal models and human pathophysiology, as well as challenges in clinical trial design and the selection of appropriate patient populations and endpoints. jci.orgresearchgate.net For example, some studies suggest that mGluR5 expression and protein synthesis regulation might differ between animal models and humans with Fragile X syndrome. jci.org

However, these challenges also present opportunities. The lessons learned from previous preclinical and clinical studies are guiding the development of novel mGluR5 modulators with improved pharmacological properties and better translatability. jci.orgresearchgate.net There is an opportunity to develop more selective allosteric modulators that can finely tune mGluR5 activity in specific brain regions or pathways relevant to the disease. mdpi.com Advances in understanding the structural basis of mGluR5 allosteric modulation are facilitating the rational design of new compounds. mdpi.com Furthermore, the development of mGluR5 PET radioligands offers a valuable tool for assessing target engagement and receptor availability in the human brain, which can aid in clinical trial design and patient stratification. mdpi.com Exploring different modulation strategies, such as silent allosteric modulators that block pathogenic activation while preserving physiological signaling, also represents a promising opportunity. neurologylive.com

Potential for Drug Repurposing Research Involving mGluR5 Modulators

Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers a potentially faster and less costly path to developing new treatments. frontiersin.org Given the involvement of mGluR5 in a wide range of CNS disorders, there is potential for drug repurposing research involving mGluR5 modulators.

Insights gained from studying compounds like VU 1545 and other mGluR5 modulators in various preclinical models can inform repurposing strategies. Although VU 1545 itself was primarily a research tool with in vivo limitations, the understanding of how its chemical structure interacts with the mGluR5 allosteric site and modulates receptor function contributes to the broader knowledge base of mGluR5 pharmacology. researchgate.netnih.gov This knowledge can be applied to evaluate existing drugs or compounds that are known to interact with mGluR5, or structurally similar receptors, for potential efficacy in new indications where mGluR5 has been implicated.

For instance, mGluR5 allosteric regulators have been suggested to potentially be repurposed to selectively target the mTOR pathway to enhance neuroplasticity in patients with Parkinson's disease, based on findings that an mGluR5 NAM promoted neurorecovery through mTOR activation in a preclinical model. nih.gov While some mGluR5 NAMs have been evaluated in clinical trials for various indications, the experience gained, including the challenges encountered, can still inform repurposing efforts by guiding the selection of compounds and target indications. acs.org The growing understanding of the specific roles of mGluR5 in different disease states provides a basis for identifying which existing mGluR5 modulators might be best suited for repurposing in those conditions. mdpi.comacs.orgfrontiersin.orgfrontiersin.orgacs.orgnih.govpnas.orgoup.commdpi.com

Future Directions and Translational Research for Vu 1545

Advancing Understanding of mGluR5 Allosteric Binding Sites and Mechanisms

Understanding the intricacies of mGluR5 allosteric binding sites and their modulation mechanisms is crucial for designing improved therapeutic agents. Allosteric modulators, including PAMs like VU 1545, bind to sites on the receptor that are topographically distinct from where glutamate (B1630785) binds. acs.orgbiorxiv.orgmdpi.com These sites are typically located within the transmembrane (7TM) domain of the receptor. nih.govmdpi.comnih.gov

Research efforts are aimed at:

Mapping Allosteric Sites: Identifying and characterizing novel allosteric binding sites on mGluR5 beyond the well-established negative allosteric modulator (NAM) MPEP site. acs.orgnih.gov Different allosteric modulators can engage distinct binding sites, leading to differential downstream signaling responses. nih.gov

Elucidating Molecular Mechanisms: Gaining a deeper understanding of how allosteric modulators induce conformational changes in the mGluR5 receptor that enhance or inhibit glutamate binding and/or efficacy. nih.govmonash.edubiorxiv.org Crystal structures of mGluR1 and mGluR5 bound to NAMs have provided foundational models, but structures with PAMs are still needed to fully understand their activation mechanisms. nih.gov

Investigating Biased Modulation: Exploring the phenomenon of biased allosteric modulation, where modulators preferentially influence certain signaling pathways over others. monash.edu This could allow for the development of compounds that selectively activate beneficial pathways while avoiding those associated with unwanted effects.

Exploration of Novel Chemotypes for mGluR5 Potentiation with Improved Pharmacological Profiles

The development of mGluR5 PAMs has seen the emergence of various chemotypes. nih.govacs.orgmonash.edubiorxiv.org While compounds like VU 1545 from the pyrazol-5-yl-benzamide series demonstrated potent in vitro activity, their poor physicochemical properties limited in vivo utility. nih.gov Future research is focused on discovering and developing novel chemotypes with improved pharmacological profiles, including:

Enhanced Potency and Efficacy: Identifying compounds with higher affinity for the allosteric site and greater ability to potentiate mGluR5 activity. medchemexpress.comcenmed.comnih.gov

Improved Physicochemical Properties: Designing molecules with better solubility, permeability, and metabolic stability to achieve adequate brain penetration and favorable pharmacokinetic profiles for in vivo applications. nih.govmdpi.com

Increased Selectivity: Developing PAMs that are highly selective for mGluR5 over other mGluR subtypes and other targets to minimize off-target effects. nih.govbiorxiv.orgmdpi.com

Reduced Potential for Tolerance: Addressing the potential for tolerance development observed with some mGluR5 modulators during chronic administration. fraxa.org

Integration of Advanced In Vitro and In Vivo Models for Comprehensive Characterization

Comprehensive characterization of mGluR5 PAMs like VU 1545 requires the integration of advanced in vitro and in vivo models that can accurately reflect the complexity of the central nervous system and disease states.

Advanced In Vitro Models: Moving beyond traditional 2D cell cultures to more physiologically relevant systems such as 3D cell cultures, including spheroids and organoids derived from relevant brain regions or patient-specific induced pluripotent stem cells (iPSCs). mdpi.comresearchgate.netnih.gov These models can better recapitulate the cellular architecture, connectivity, and microenvironment of the brain.

Complex In Vivo Models: Utilizing sophisticated in vivo models that mimic specific aspects of neurological and psychiatric disorders, such as genetic or pharmacological animal models. biorxiv.orgresearchgate.net This includes exploring models that exhibit the behavioral and pathological features relevant to the targeted conditions.

Translational Models: Developing and validating in vitro and in vivo models that have higher translational relevance to human conditions, addressing the limitations of preclinical findings that have not always translated successfully to clinical efficacy. biorxiv.orgresearchgate.net This may involve using humanized animal models or incorporating human-relevant endpoints.

Multimodal Characterization: Employing a combination of techniques, including electrophysiology, calcium imaging, biochemical assays, and behavioral studies, to comprehensively evaluate the effects of mGluR5 PAMs on neuronal function and behavior.

Precision Medicine Implications of mGluR5 Modulation and Patient Stratification Research

The recognition that neurological and psychiatric disorders are heterogeneous, coupled with observations of variable responses to mGluR5 modulation, highlights the importance of precision medicine approaches and patient stratification. biorxiv.orgresearchgate.netesforum.de

Identifying Biomarkers: Research is needed to identify biomarkers that can predict patient response to mGluR5 modulation. This could include genetic markers, neuroimaging markers (e.g., mGluR5 PET ligands), or physiological markers. frontiersin.orgbiorxiv.org

Understanding Patient Heterogeneity: Investigating how genetic variations, environmental factors, and disease subtypes influence mGluR5 function and responsiveness to PAMs.

Sex-Specific Differences: Exploring potential sex-specific differences in mGluR5 signaling and therapeutic responses, as observed in some preclinical studies. biorxiv.org This could lead to the development of sex-specific treatment strategies.

Stratifying Patient Populations: Developing criteria to stratify patient populations based on identified biomarkers or clinical characteristics to enrich for individuals most likely to benefit from mGluR5 PAM therapy. biorxiv.orgresearchgate.netesforum.de

Synergistic Research Approaches Combining VU 1545 with Other Therapeutic Modalities

Given the complex nature of many neurological and psychiatric disorders, combining mGluR5 modulation with other therapeutic modalities may offer synergistic benefits. nih.govmdpi.comtandfonline.comphysiology.orgmuni.cz

Combination with Other Neurotransmitter System Modulators: Exploring the potential for synergistic effects when combining mGluR5 PAMs with agents that target other neurotransmitter systems involved in the disease pathophysiology (e.g., glutamatergic, GABAergic, monoaminergic systems).

Integration with Non-Pharmacological Therapies: Investigating whether combining mGluR5 modulation with non-pharmacological interventions, such as cognitive behavioral therapy or transcranial magnetic stimulation, can enhance therapeutic outcomes.

Synergy in Specific Disease Contexts: Studying potential synergistic effects in the context of specific diseases, such as combining mGluR5 PAMs with treatments for Alzheimer's disease, Fragile X syndrome, or other neuropsychiatric conditions. biorxiv.orgresearchgate.net

Mechanistic Basis of Synergy: Elucidating the underlying mechanisms responsible for observed synergistic effects to rationally design optimal combination therapies. physiology.org

These future directions represent active areas of investigation aimed at leveraging the therapeutic potential of mGluR5 positive allosteric modulation, building upon the foundational knowledge gained from compounds like VU 1545.

Q & A

Q. What is the molecular mechanism of VU 1545, and how does it differ from other inhibitors targeting similar cellular pathways?

VU 1545 is a small-molecule inhibitor that selectively interacts with a protein involved in metabolic and growth-related signaling pathways. Its specificity arises from structural features enabling precise binding to the target protein’s active site, disrupting downstream signaling cascades. Unlike broader-spectrum inhibitors, VU 1545 minimizes off-target effects due to its unique binding kinetics, as demonstrated in competitive binding assays and crystallographic studies . To confirm its mechanism, researchers should employ techniques like surface plasmon resonance (SPR) for affinity measurements and RNA interference (RNAi) to validate pathway dependency .

Q. How can researchers validate the specificity of VU 1545 for its target protein in cellular assays?

Specificity validation requires a multi-step approach:

- Negative Controls : Use cell lines lacking the target protein (e.g., CRISPR/Cas9 knockout models) to confirm absence of effect.

- Competitive Inhibition : Co-administer VU 1545 with excess target protein or known ligands to observe dose-dependent reversibility.

- Proteomic Profiling : Conduct mass spectrometry-based interactome analysis to identify unintended binding partners . These methods ensure mechanistic clarity and reduce false positives in phenotypic screens.

Q. What experimental models are most suitable for studying the metabolic effects of VU 1545?

- In Vitro : Primary hepatocytes or adipocyte cell lines for acute metabolic responses (e.g., glucose uptake, lipid oxidation).

- In Vivo : Genetically modified murine models (e.g., high-fat diet-induced obesity) to assess systemic metabolic impacts.

- Ex Vivo : Tissue explants for real-time metabolic flux analysis using Seahorse technology . Triangulating data across models enhances translational relevance and controls for model-specific artifacts.

Advanced Research Questions

Q. How should researchers design experiments to address contradictory findings regarding VU 1545’s efficacy across different cell lines?

Contradictions often arise from genetic heterogeneity or microenvironmental factors. Mitigate this by:

- Stratified Analysis : Group cell lines by genetic biomarkers (e.g., target protein expression levels) using RNA-seq or flow cytometry.

- Cross-Validation : Replicate findings in isogenic cell lines (wild-type vs. mutant) to isolate genetic contributors.

- Microenvironment Control : Standardize culture conditions (e.g., hypoxia, nutrient availability) to reduce confounding variables . Statistical power analysis should guide sample sizes to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in VU 1545 studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Bootstrap Resampling : Estimate confidence intervals for dose-response parameters to account for variability.

- Synergy Analysis : Use the Chou-Talalay method for combination therapy studies to quantify additive vs. synergistic effects . Raw data should be archived with metadata (e.g., plate maps, instrument calibration logs) to facilitate reanalysis .

Q. How can the potential off-target effects of VU 1545 be systematically assessed in high-throughput screening?

- Chemical Proteomics : Use affinity-based pulldown assays with VU 1545-conjugated beads to capture interacting proteins.

- Phenotypic Deconvolution : Pair siRNA screens with VU 1545 treatment to identify genes whose knockdown rescues or exacerbates effects.

- Machine Learning : Train models on chemogenomic libraries to predict off-target interactions based on structural fingerprints .

Q. What methodologies are effective in elucidating the downstream signaling pathways modulated by VU 1545?

- Phosphoproteomics : Time-resolved LC-MS/MS to map kinase activation dynamics.

- Transcriptomic Profiling : Single-cell RNA sequencing to resolve heterogeneous cellular responses.

- Pathway Enrichment : Tools like GSEA or Ingenuity Pathway Analysis (IPA) to identify overrepresented pathways . Integrate multi-omics datasets to construct dynamic network models of signaling crosstalk.

Q. How should longitudinal studies be structured to evaluate the long-term impacts of VU 1545 on cellular growth dynamics?

- Time-Lapse Microscopy : Track proliferation and apoptosis in real-time using fluorescent reporters (e.g., FUCCI system).

- Clonogenic Assays : Quantify long-term survival and colony-forming capacity post-treatment.

- Metabolic Memory Analysis : Assess persistent effects after drug withdrawal via metabolomic profiling . Ethical considerations include monitoring for adaptive resistance mechanisms and ensuring humane endpoints in animal studies .

Methodological Best Practices

- Data Reproducibility : Archive raw datasets, analysis code, and experimental protocols in repositories like Zenodo or Figshare .

- Ethical Compliance : Obtain institutional review for studies involving human-derived cells or animal models .

- Interdisciplinary Collaboration : Engage bioinformaticians and statisticians early in experimental design to optimize analytical workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.